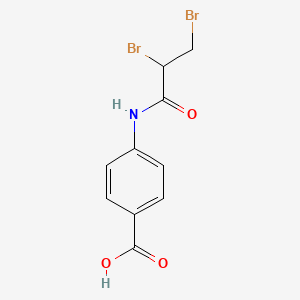
1-Hydroxytricosa-2,5,14-trien-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxytricosa-2,5,14-trien-4-one is an organic compound with the molecular formula C23H40O2. It contains a hydroxyl group, a ketone group, and multiple double bonds, making it a versatile molecule in organic chemistry . The compound’s structure includes 24 non-hydrogen bonds, 4 multiple bonds, 18 rotatable bonds, 4 double bonds, 1 ketone group, 1 hydroxyl group, and 1 primary alcohol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxytricosa-2,5,14-trien-4-one can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions. The process involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with a nucleophilic organic group .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and catalysts is crucial to optimize the production process and minimize costs.
化学反应分析
Types of Reactions
1-Hydroxytricosa-2,5,14-trien-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
1-Hydroxytricosa-2,5,14-trien-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Hydroxytricosa-2,5,14-trien-4-one involves its interaction with various molecular targets. The hydroxyl and ketone groups play a crucial role in its reactivity. For instance, the compound can form hydrogen bonds with biological molecules, influencing their structure and function . The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and interaction with cellular membranes.
相似化合物的比较
Similar Compounds
Tropone: An organic compound with a similar triene structure but lacks the hydroxyl group.
Tropolone: Contains both a hydroxyl and a ketone group, similar to 1-Hydroxytricosa-2,5,14-trien-4-one.
Stigmasta-4,22,25-trien-3-one: A steroid with a triene structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its long carbon chain. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
122106-34-7 |
|---|---|
分子式 |
C23H40O2 |
分子量 |
348.6 g/mol |
IUPAC 名称 |
1-hydroxytricosa-2,5,14-trien-4-one |
InChI |
InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(25)21-19-22-24/h9-10,18-21,24H,2-8,11-17,22H2,1H3 |
InChI 键 |
SMKINGBNWANFFF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC=CC(=O)C=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


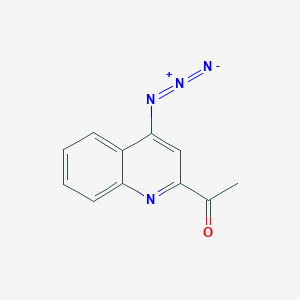
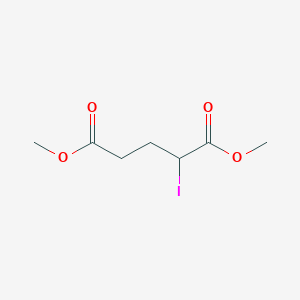



![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
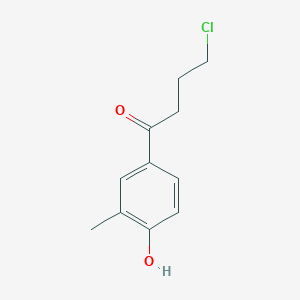
![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)
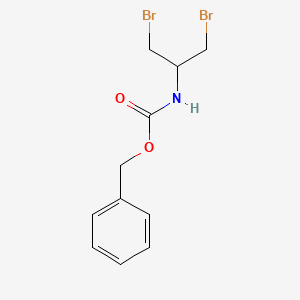
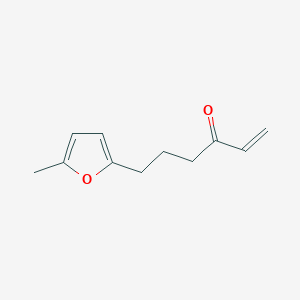


![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)
